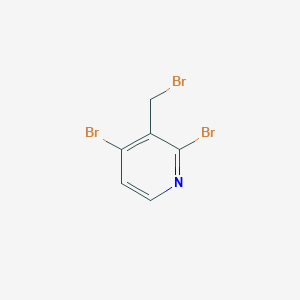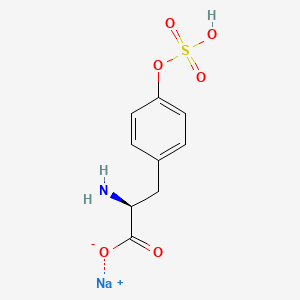
Sodium H-Tyr(SO3H)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium H-Tyr(SO3H)-OH typically involves the sulfonation of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. After sulfonation, the protecting groups are removed, and the product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium H-Tyr(SO3H)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonates and related derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium H-Tyr(SO3H)-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to tyrosine.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of Sodium H-Tyr(SO3H)-OH is primarily related to its ability to mimic the natural amino acid tyrosine. It can interact with enzymes and proteins that normally bind to tyrosine, thereby influencing biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, making it a valuable tool in biochemical assays and research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium H-Tyr-OH: Lacks the sulfonic acid group, resulting in different solubility and reactivity.
Sodium H-Phe(SO3H)-OH: Similar structure but with phenylalanine instead of tyrosine, leading to different biological interactions.
Sodium H-Trp(SO3H)-OH: Contains tryptophan instead of tyrosine, affecting its chemical and biological properties.
Uniqueness
Sodium H-Tyr(SO3H)-OH is unique due to the presence of both the phenolic hydroxyl group and the sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
Eigenschaften
Molekularformel |
C9H10NNaO6S |
|---|---|
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-3-(4-sulfooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 |
InChI-Schlüssel |
BSGUVYQJXDWSSQ-QRPNPIFTSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



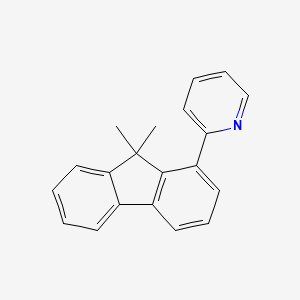
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
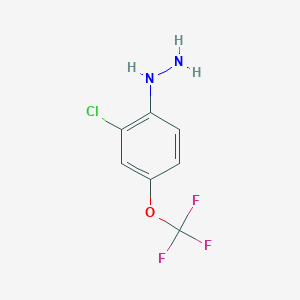
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)

![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
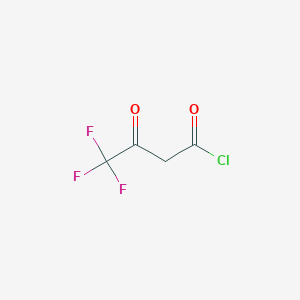
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)


